molecular formula C13H16N2O B1265832 1-Benzyl-4-hydroxypiperidine-4-carbonitrile CAS No. 6094-60-6

1-Benzyl-4-hydroxypiperidine-4-carbonitrile

Cat. No.: B1265832
CAS No.: 6094-60-6
M. Wt: 216.28 g/mol
InChI Key: XQRLXUYZKZXSBN-UHFFFAOYSA-N
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Description

1-Benzyl-4-hydroxypiperidine-4-carbonitrile is a chemical compound with the molecular formula C13H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring structure, which is substituted with a benzyl group, a hydroxyl group, and a carbonitrile group.

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile are the Muscarinic acetylcholine receptors and the beta 2 adrenoceptors . These receptors play crucial roles in the nervous system, with the muscarinic acetylcholine receptors involved in various physiological functions like heart rate and digestion, and the beta 2 adrenoceptors primarily acting in the lungs, vascular smooth muscle, and skeletal muscle.

Biochemical Pathways

The biochemical pathways affected by this compound are those mediated by the muscarinic acetylcholine receptors and the beta 2 adrenoceptors. By acting as an antagonist, this compound can affect a variety of physiological processes, including heart rate, digestion, respiratory rate, and smooth muscle relaxation .

Result of Action

The molecular and cellular effects of this compound’s action would be primarily observed in the nervous system and the specific cells where the muscarinic acetylcholine receptors and the beta 2 adrenoceptors are expressed. As an antagonist, it would lead to a decrease in the activity of these receptors, potentially affecting the physiological processes they regulate .

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-hydroxypiperidine-4-carbonitrile plays a vital role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, this compound has been shown to interact with muscarinic acetylcholine receptors and beta-2 adrenoceptors, influencing their signaling pathways . Additionally, it acts as an inhibitor for fatty acid amide hydrolase and PI3 kinase-alpha, modulating their enzymatic activities . These interactions highlight the compound’s potential in regulating various biochemical processes.

Cellular Effects

This compound exerts significant effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects underscore the compound’s potential in therapeutic applications and research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, modulating their activity and downstream signaling pathways . For instance, its interaction with muscarinic acetylcholine receptors leads to changes in intracellular calcium levels, affecting various cellular functions . Additionally, it inhibits fatty acid amide hydrolase, resulting in altered lipid metabolism and signaling . These molecular mechanisms provide insights into the compound’s mode of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperature conditions, ensuring its efficacy in long-term experiments . Its degradation products may also influence cellular processes, necessitating careful monitoring of its stability and degradation over time . These temporal effects are essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating specific biochemical pathways . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have reported threshold effects, where the compound’s efficacy and toxicity are dose-dependent . These dosage effects are critical for developing safe and effective therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-hydroxypiperidine-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxypiperidine with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-hydroxypiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed:

  • Oxidation of the hydroxyl group can yield 1-benzyl-4-piperidone-4-carbonitrile.
  • Reduction of the carbonitrile group can produce 1-benzyl-4-hydroxypiperidine-4-amine.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-hydroxypiperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of therapeutic agents.

    Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

1-Benzyl-4-hydroxypiperidine-4-carbonitrile can be compared with other similar compounds, such as:

    1-Benzyl-4-hydroxypiperidine: Lacks the carbonitrile group, which may affect its reactivity and applications.

    4-Hydroxypiperidine: Lacks both the benzyl and carbonitrile groups, making it less complex and versatile.

    1-Benzyl-4-piperidone:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.

Properties

IUPAC Name

1-benzyl-4-hydroxypiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRLXUYZKZXSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209764
Record name 1-Benzyl-4-hydroxypiperidine-4-carbonitrile
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6094-60-6
Record name 4-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6094-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-hydroxypiperidine-4-carbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-hydroxypiperidine-4-carbonitrile
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Record name 1-benzyl-4-hydroxypiperidine-4-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 2 g (10.6 mmoles) of 1-benzyl-piperidin-4-one in 14 ml of ethanol are added 6.8 ml (74.5 mmoles) of 2-hydroxy-2-methyl-propionitrile and 0.41 g (3 mmoles) of K2CO3 at 0° C. The mixture is stirred at 0° C. for 5 hours and diluted with diethyl ether. The organic layer is washed with water, dried over Na2SO4 and concentrated. Chromatography on silica gel (CH2Cl2:MeOH=9:1) gives 1.94 g of desired 1-benzyl-4-hydroxy-piperidine-4-carbonitrile in 85% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A slurry of 1-benzyl-4-piperidone (53.3 g, 0.28 mol), sodium bisulfate (38.5 g, 0.32 mol), potassium cyanide (24.5 g, 0.38 mol) and water (200 mL) was stirred 1 hour and then combined with diethyl ether. The mixture was stirred 1 hour and the ether layer was separated, washed with water (2×) and brine (2×), dried (K2CO3), filtered and concentrated. The residue was crystallized from pentane/diethyl ether (3:1, approximately 400 mL) to give 1-benzyl-4-hydroxypiperidine-4-carbonitrile (45 g) as a crude material.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1-benzylpiperidin-4-one (7.00 g) in 1:1 diethyl ether-water (30 mL) was cooled to 0° C. and treated with potassium cyanide (6.02 g), followed by hydrochloric acid (7.71 mL). The ice bath was removed and the mixture was stirred at room temperature for 18 hours. The phases were separated, and the aqueous layer was extracted with diethyl ether, dried and evaporated in vacuo to provide the title compound (4.08 g) having the following physical data.
Quantity
7 g
Type
reactant
Reaction Step One
Name
diethyl ether water
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step Two
Quantity
7.71 mL
Type
reactant
Reaction Step Three

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